molecular formula C9H8BrFO3 B13673230 Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate

Cat. No.: B13673230
M. Wt: 263.06 g/mol
InChI Key: BOEGATUSYMMJGB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate typically involves the esterification of 4-bromo-5-fluoro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination and fluorination of the benzoic acid derivative, followed by esterification. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied.

Major Products Formed

The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets, while the ester group facilitates its incorporation into larger molecular structures. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-hydroxybenzoate
  • Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
  • Methyl 4-bromo-2-hydroxybenzoate
  • Ethyl 6-ethoxy-2-hydroxybenzoate

Uniqueness

Ethyl 4-bromo-5-fluoro-2-hydroxybenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

ethyl 4-bromo-5-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C9H8BrFO3/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4,12H,2H2,1H3

InChI Key

BOEGATUSYMMJGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1O)Br)F

Origin of Product

United States

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